3-[1-(Aminomethyl)cyclopropyl]benzoicacidhydrochloride
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Overview
Description
3-[1-(aminomethyl)cyclopropyl]benzoic acid hydrochloride is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a benzoic acid moiety, with an aminomethyl group as a substituent. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(aminomethyl)cyclopropyl]benzoic acid hydrochloride typically involves the reaction of 3-(aminomethyl)benzoic acid with cyclopropylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of 3-[1-(aminomethyl)cyclopropyl]benzoic acid hydrochloride may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
3-[1-(aminomethyl)cyclopropyl]benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[1-(aminomethyl)cyclopropyl]benzoic acid hydrochloride is utilized in a wide range of scientific research fields:
Mechanism of Action
The mechanism of action of 3-[1-(aminomethyl)cyclopropyl]benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The cyclopropyl group may enhance binding affinity and specificity by providing steric hindrance or conformational constraints .
Comparison with Similar Compounds
Similar Compounds
3-(aminomethyl)benzoic acid: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
Cyclopropylamine: Contains the cyclopropyl group but lacks the benzoic acid moiety.
Benzoic acid derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness
3-[1-(aminomethyl)cyclopropyl]benzoic acid hydrochloride is unique due to the presence of both the cyclopropyl and aminomethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in research and industry .
Properties
Molecular Formula |
C11H14ClNO2 |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
3-[1-(aminomethyl)cyclopropyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c12-7-11(4-5-11)9-3-1-2-8(6-9)10(13)14;/h1-3,6H,4-5,7,12H2,(H,13,14);1H |
InChI Key |
QRMMJVGVMYTPMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C2=CC=CC(=C2)C(=O)O.Cl |
Origin of Product |
United States |
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